molecular formula C4H8N2O4 B2611659 Propyl nitrocarbamate CAS No. 354772-95-5

Propyl nitrocarbamate

Cat. No. B2611659
M. Wt: 148.118
InChI Key: GLZQEMOBLDPHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl nitrocarbamate is a chemical compound with the molecular formula C4H8N2O4 . It is a derivative of carbamic acid .


Synthesis Analysis

The synthesis of nitrocarbamates can be accomplished by a two-step synthesis. The precursor carbamates are synthesized with the reagent chlorosulfonyl isocyanate (CSI) and further nitrated using mixed acid . In another study, the nitrocarbamate derivative of the well-known and intensively investigated nitro ester DINA was prepared and studied. Starting with bis(hydroxyethyl) nitramine obtained from DINA, the corresponding carbamate was obtained by treatment with chlorosulfonyl isocyanate (CSI) .


Molecular Structure Analysis

The propyl nitrocarbamate molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 1 (thio-) carbamate(s) (aliphatic) .


Chemical Reactions Analysis

A mixed solution of n-propyl nitrate (NPN) and nitric acid was analyzed using isoperibolic experiments and differential scanning calorimetry . The thermal decomposition in the mixed solution involved two competing reactions: the decomposition of NPN in the nitric acid solution and the decomposition of nitric acid .

Scientific Research Applications

Synthesis and Energetic Material Applications

  • Efficient Synthesis and Energetic Applications : Propyl nitrocarbamate derivatives, synthesized from sugar alcohols, have been developed for potential use in energetic materials. These compounds exhibit good detonation performance and are characterized by lower sensitivities compared to traditional nitrate ester explosives, making them promising for safer energetic applications (Axthammer, Klapötke, & Krumm, 2016).

  • Synthesis from Polynitro Alcohols : A novel synthesis strategy for creating energetic carbamates and nitrocarbamates from polynitro alcohols has been introduced. These new substances demonstrate potential as high energetic oxidizers for various applications, characterized by their thermal stability and energetic performance (Axthammer, Krumm, & Klapötke, 2015).

Analytical Chemistry Applications

  • Micro Multiphase Laminar Flow for Extraction and Determination : Propyl nitrocarbamate, among other carbamate pesticides, has been studied using a microchip with newly designed microchannels for efficient solvent extraction. This technique offers a sensitive method for pesticide detection, significantly enhancing analytical capabilities in environmental monitoring (Smirnova, Shimura, Hibara, Proskurnin, & Kitamori, 2007).

Nitrosocarbonyl Intermediates in Organic Synthesis

  • Generation and Trapping of Nitrosocarbonyl Intermediates : Research in the generation and trapping of nitrosocarbonyl intermediates, which include propyl nitrocarbamate, has significantly impacted organic synthesis. These intermediates are crucial for various synthetic targets, and their study has led to the development of new methodologies in organic chemistry (Memeo & Quadrelli, 2017).

Safety And Hazards

The safety data sheets for related compounds, such as propanol and propylamine, indicate that these substances are highly flammable and may be harmful if swallowed . They can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

propyl N-nitrocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c1-2-3-10-4(7)5-6(8)9/h2-3H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQEMOBLDPHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl nitrocarbamate

Citations

For This Compound
1
Citations
SG Il'yasov, AA Lobanova, NI Popov… - Russian journal of organic …, 2002 - Springer
N,N'-Dinitrourea reacts with bases to form the corresponding acid or neutral salts. Its reaction with hydrazine yields 4-nitrosemicarbazide, and the reaction with hydroxylamine leads to N-…
Number of citations: 28 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.